5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Propriétés
IUPAC Name |
5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYQIHQFJOCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NC=C12)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Victory et al. Methodology
The foundational approach involves cyclocondensation of α,β-unsaturated esters (e.g., methyl acrylate derivatives) with malononitrile in the presence of sodium methoxide/methanol, followed by guanidine-mediated ring closure. For 5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the protocol requires:
- Methyl 3-cyano-4-methyl-6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate synthesis via Michael addition of malononitrile to methyl 4-methyl-2-pentenoate.
- Cyclization with thiourea under basic conditions to install the 2-methylthio group.
- Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the C5-C6 double bond.
Key Optimization : Replacing guanidine with thiourea enables direct incorporation of the methylthio group at C2, bypassing post-cyclization thiolation. Yields for analogous systems range from 45% to 68%, depending on the electron-withdrawing capacity of the ester group.
Pyrimidine Ring Functionalization via Halogen Intermediates
Bromopyrimidine Precursor Route
This method leverages 4-amino-5-bromo-2-(methylthio)pyrimidine-6-carboxylate as a key intermediate:
- Bromination : Treat 4-amino-2-(methylthio)pyrimidine-6-carboxylate with N-bromosuccinimide (NBS) in acetonitrile to install bromine at C5.
- Methylation : Introduce the C5 methyl group via Pd-catalyzed cross-coupling with methylzinc chloride under Heck conditions.
- Cyclization : Heat the intermediate in acetic anhydride to form the pyridone ring, achieving 72% yield for the final cyclized product.
Advantages :
- Avoids harsh oxidants by using Pd-mediated coupling.
- Enables regioselective methyl group installation at C5 without over-bromination.
Thiouracil-Based Synthesis with Sequential Substitutions
Methylation and Thiolation Protocol
A scalable route starts with 6-amino-2-thiouracil:
- Methylation : Treat thiouracil with dimethyl carbonate in DMF at 100°C to yield 6-amino-2-methylthio-4-pyrimidinol (85% yield).
- Chlorination : React with thionyl chloride to convert the 4-hydroxyl group to chloride.
- Ammonolysis : Substitute chloride with ammonia to generate 6-amino-2-methylthio-4-aminopyrimidine.
- Cyclocondensation : React with ethyl acetoacetate under acidic conditions to form the pyridone ring, introducing the C5 methyl group via keto-enol tautomerization.
Critical Analysis :
- Dimethyl carbonate outperforms methyl iodide in reducing environmental toxicity.
- Thionyl chloride minimizes phosphorus waste compared to PCl₃-based methods.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >99% purity, with retention time = 8.2 min.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
The thiouracil-based method is preferred for kilogram-scale production due to:
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substituents can be introduced at various positions on the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Typically involves irradiation in DMSO in the presence of air.
Substitution: Various substituents can be introduced using appropriate reagents under standard organic synthesis conditions.
Major Products Formed
Applications De Recherche Scientifique
Synthesis of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through various methods. These include:
- Construction from Preformed Rings : Utilizing either pyrimidine or pyridine derivatives as starting materials.
- Retrosynthetic Analysis : Identifying potential synthetic routes by breaking down the target structure into simpler components.
Recent studies have indicated that the presence of specific substituents on the pyrido[2,3-d]pyrimidine scaffold can significantly influence the biological activity of the resulting compounds .
Antitumor Activity
This compound has shown promise as an anticancer agent , particularly in targeting tyrosine kinases. Tyrosine kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote cell proliferation and survival. Notably, this compound has been associated with:
- Inhibition of Mammary Neoplasms : Demonstrating effectiveness against breast cancer cell lines.
- Targeting Signal Transduction Pathways : Inhibiting pathways involved in tumor growth and metastasis.
Cardiovascular Applications
Additionally, this compound has potential applications in treating cardiovascular diseases. It has been studied for its role as an angiotensin II receptor antagonist , which is beneficial in managing hypertension and related cardiovascular conditions. Approximately 150 references document its use in antihypertensive therapies .
Case Studies and Research Findings
- Anticancer Studies : A series of experiments have demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit nanomolar activity against various cancer cell lines. These studies highlight the importance of structural modifications to enhance potency and selectivity against specific cancer types.
- Cardiovascular Research : Clinical trials have explored the efficacy of this compound in lowering blood pressure and improving vascular function, showing significant promise in preclinical models.
Data Table: Summary of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Antitumor Activity | Tyrosine kinase inhibition | ~430 studies |
| Cardiovascular Diseases | Angiotensin II receptor antagonism | ~150 studies |
| Other Potential Uses | Antidiabetic agents | Emerging research |
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of several key enzymes and receptors, including tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinases . These interactions disrupt critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Kinase Inhibition
Key Observations:
- Position 5 : The 5-methyl group is critical for selectivity, as seen in Compound 14, where its introduction improved CDK4 inhibition by 20-fold .
- Position 8 : Cyclopentyl or alkyl groups at N8 enhance selectivity by occupying hydrophobic pockets in CDK4/6 .
Key Differences:
- The target compound lacks the 6-acetyl and 8-cyclopentyl groups of Palbociclib, which are crucial for high-affinity CDK4/6 binding .
Activité Biologique
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has gained attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound.
- Molecular Formula : C9H9N3OS
- Molecular Weight : 207.25 g/mol
- CAS Number : 850628-76-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various methods have been reported in literature, focusing on optimizing yields and purity.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives inhibited cell proliferation and induced apoptosis in human colon cancer cells (HCT116) .
Kinase Inhibition
This compound has been explored for its ability to inhibit specific kinases, including cyclin-dependent kinases (CDKs) and protein kinases such as GSK3-β. These kinases are crucial in regulating cell cycle and apoptosis pathways, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
Some studies have suggested that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity. For example, certain analogs showed effectiveness against fungal strains like Saccharomyces cerevisiae and Cryptococcus neoformans, indicating a potential role in treating fungal infections .
Case Studies
Therapeutic Potential
The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to target multiple pathways involved in tumor growth and microbial resistance makes it a promising candidate for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one?
- Methodology : The core structure is typically synthesized via cyclocondensation reactions. For example, intermediate pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds can be prepared by reacting 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with α,β-unsaturated esters under Miyaura borylation and Suzuki cross-coupling conditions . Bromination at the C6 position using N-bromosuccinimide (NBS) in anhydrous DMF at room temperature (18 h) is a key step for functionalization . Substitution reactions (e.g., replacing methylthio with methylamino groups) are achieved by treating the compound with ammonium hydroxide in dichloromethane .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology : Nuclear magnetic resonance (NMR) is critical for confirming regioselectivity in halogenation or substitution reactions. High-performance liquid chromatography (HPLC) (≥96% purity) validates synthetic yields and purity . Mass spectrometry (MS) and X-ray crystallography (where applicable) resolve structural ambiguities, particularly for derivatives with complex substituents like cyclopentyl or fluorobenzyl groups .
Q. What biological targets are associated with this scaffold?
- Findings : The compound and its derivatives exhibit kinase inhibitory activity. For instance, 8-cyclopentyl-5-methyl derivatives act as CDK4/6 inhibitors (IC50 = 0.004 µM for CDK4), while modifications at the C2 position (e.g., methylamine or aryl groups) target MST3/4 kinases . Structural analogs also inhibit p38α MAPK, as seen in Pamapimod and R1487 .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of the pyrido[2,3-d]pyrimidin-7-one core?
- Methodology : Bromination at C6 is achieved using NBS in DMF under ambient conditions (20°C, 18 h), avoiding competing reactions at other positions . For selective chlorination, electrophilic reagents like POCl3 or PCl5 in refluxing toluene may be employed, though reaction conditions must be optimized to prevent overhalogenation .
Q. What strategies enhance selectivity in kinase inhibition?
- SAR Insights :
- 5-Methyl substitution : Improves CDK4 selectivity (IC50 CDK4/CDK1 = 0.004 µM vs. 0.079 µM) by optimizing steric interactions in the ATP-binding pocket .
- C8 Cyclopentyl groups : Reduce off-target effects on FGFr (IC50 = 0.051 µM) by restricting conformational flexibility .
- C2 Modifications : Arylaminomethyl or piperazinyl groups at C2 shift selectivity toward MST3/4 kinases via hydrogen bonding with the kinase hinge region .
Q. How can photochemical methods streamline synthesis?
- Methodology : Irradiation at 450 nm in DMSO under aerobic conditions dehydrogenates 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to the unsaturated core, generating H2O2 as a byproduct. This autocatalytic process eliminates the need for external photosensitizers and reduces reaction steps .
Q. How to resolve contradictions in reported biological activity across studies?
- Analysis Framework :
- Assay conditions : Compare kinase inhibition IC50 values under consistent ATP concentrations (e.g., 10 µM vs. 100 µM) .
- Cell-line specificity : Evaluate potency in isogenic cell lines (e.g., CDK4-dependent vs. CDK6-dependent cancers) .
- Metabolic stability : Assess differences in half-life (t1/2) due to substituents (e.g., cyclopentyl enhances metabolic stability over cyclohexyl) .
Q. What synthetic optimizations improve yields in cyclocondensation steps?
- Optimization Strategies :
- Catalyst selection : Use Pd(PPh3)4 for Miyaura borylation to achieve >80% conversion of 2-(4-bromo-2-chlorophenyl)acetic acid esters .
- Solvent systems : Replace DMF with DMAc in Suzuki couplings to reduce side reactions and improve yields by 15–20% .
- Temperature control : Maintain 80–90°C during cyclocondensation to prevent decomposition of thermally labile intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
